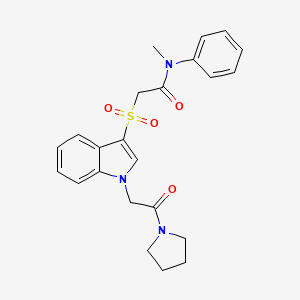

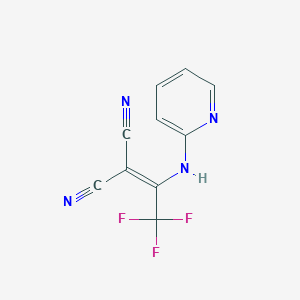

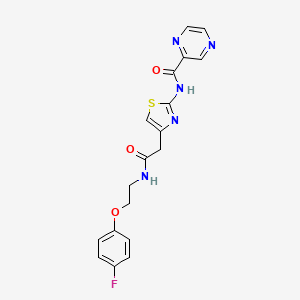

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and related compounds often involves multi-step synthetic pathways that incorporate techniques such as conformational analysis to ensure the presence of desired structural features for bioactivity. Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the importance of starting from chiral amino acids to introduce alkyl and aryl substituents, thereby adopting conformations similar to known kappa agonists (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is crucial for their pharmacological properties. Studies involving conformational analysis, such as those conducted by Costello et al. (1991), provide insight into how structural features influence biological activity by comparing synthesized compounds to known active molecules.

Chemical Reactions and Properties

Chemical reactions involving N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and its analogs are central to understanding its reactivity and potential as a lead compound in drug development. For example, Shukla et al. (2012) explore the synthesis and evaluation of BPTES analogs, highlighting the role of structure-activity relationships in developing potent inhibitors with improved drug-like properties (Shukla et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and stability, of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, play a significant role in its application potential. Studies that focus on the modification of analogs to improve aqueous solubility, like the work of Shukla et al. (2012), are essential for the compound's further development and application in scientific research.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with biological targets, is critical for the application of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide. The work of Pailloux et al. (2007) on the chemical oxidation of similar compounds provides valuable insights into their reactivity channels, which can influence the compound's pharmacological profile (Pailloux et al., 2007).

科学的研究の応用

Antiallergic Potential

Research has highlighted compounds with a structure similar to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, demonstrating significant antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and identified as potent antiallergic agents. These compounds, including variations like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed remarkable potency in inhibiting histamine release and interleukin production, indicating their potential in allergy treatment (Menciu et al., 1999).

Antimicrobial Activities

Similar compounds, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Despite the structural similarity, these compounds did not exhibit significant activities against common Gram-positive and Gram-negative bacteria, or Candida albicans, suggesting a selective mechanism of action or the necessity for structural optimization (Ovonramwen et al., 2021).

Neurological Applications

In the realm of neuropharmacology, compounds structurally related to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, such as Almorexant, have shown promise. Almorexant, a dual orexin receptor antagonist, has been found to promote sleep without disrupting sleep architecture in both animals and humans. This highlights the potential of similar compounds in treating sleep disorders and possibly other neurological conditions (Malherbe et al., 2009).

Chemical Synthesis and Derivatives

Additionally, the chemical synthesis process involving compounds like N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide offers insights into creating novel chemical entities. Processes such as the dearomative tandem spiro-cyclization, as seen in the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines], contribute significantly to the field of medicinal chemistry by producing compounds with potentially unique biological activities (Dong et al., 2020).

特性

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-24(18-9-3-2-4-10-18)23(28)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-22(27)25-13-7-8-14-25/h2-6,9-12,15H,7-8,13-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWCSJZJWXMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)

![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)